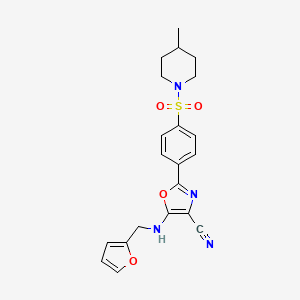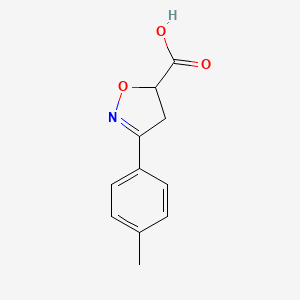
3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms in its molecular structure . It seems to be a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions, including amidation, cyclization, and others . The exact synthesis process for this specific compound would depend on the starting materials and desired end product .Molecular Structure Analysis
The molecular structure of this compound would likely include a 4,5-dihydro-1,2-oxazole ring attached to a 4-methylphenyl group and a carboxylic acid group . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Similar compounds have been involved in various reactions, including electrophilic substitution, oxidation, reduction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been described as white crystalline solids with specific melting and boiling points.Scientific Research Applications
Synthesis and Structural Analysis
New TRANS/CIS Tetrahydroisoquinolines : The compound 5-oxo-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acid, a derivative of the parent compound, was synthesized using 4,5-dihydro-2-phenyl-1,3-oxazole. This compound, along with its derivatives, exhibits significant pharmaceutical properties (Christov et al., 2006).
Abnormal Diels–Alder Reaction : In a study, 2-alkyl- or 2-aryl-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles, similar to the compound , underwent a reaction with tetracyanoethylene to produce complex esters. This study highlighted the solvent effect on the reaction and provided insights into the molecular structure of the products (Ibata et al., 1992).
Synthesis from Natural Alcohols : Another study focused on synthesizing esters derived from 5-phenyl-, 5-(4-methylphenyl)-, and 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxylic and 4,5-dichloro-1,2-thiazole-3-carboxylic acids, using natural alcohols and synthetic analogs. This synthesis was achieved by reacting the corresponding alcohols with acid chlorides (Petkevich et al., 2014).
Activated Carboxylates from Photooxygenation of Oxazoles : The study demonstrated the use of oxazoles as masked forms of activated carboxylic acids. This approach facilitated the synthesis of macrolides, including complex molecular structures like (±)-recifeiolide and (±)-di-0-methylcurvularin (Wasserman et al., 1981).
Synthesis of Derivatives with Inhibitory Activity : The synthesis of methyl 5-substituted oxazole-4-carboxylates was performed, and these compounds were evaluated for inhibitory activity on blood platelet aggregation. Some compounds exhibited inhibitory activity comparable to that of aspirin, indicating potential therapeutic applications (Ozaki et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h2-5,10H,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKDYOFJHOCKES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)
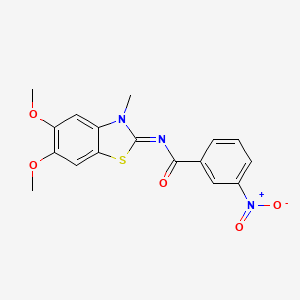

![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2370362.png)
![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)
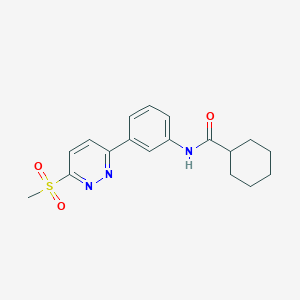
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2370366.png)

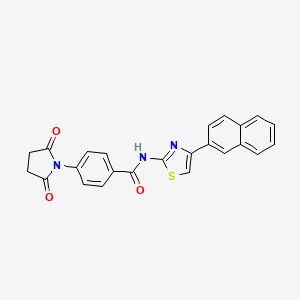
![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370370.png)
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2370374.png)
![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)
